molecular formula C14H10ClNO5S B14319181 Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate CAS No. 105550-86-5

Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate

Cat. No.: B14319181
CAS No.: 105550-86-5
M. Wt: 339.8 g/mol
InChI Key: QZVIZFXVRSUXEI-UHFFFAOYSA-N
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Description

Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a methyl ester group, a chloro-nitrobenzoyl moiety, and a thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Major Products

    Substitution: Products with substituted chloro group.

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate is unique due to the presence of both a thiophene ring and a chloro-nitrobenzoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

105550-86-5

Molecular Formula

C14H10ClNO5S

Molecular Weight

339.8 g/mol

IUPAC Name

methyl 2-[5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate

InChI

InChI=1S/C14H10ClNO5S/c1-21-13(17)7-9-3-5-12(22-9)14(18)10-4-2-8(16(19)20)6-11(10)15/h2-6H,7H2,1H3

InChI Key

QZVIZFXVRSUXEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(S1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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